2-Chloro-4-(5-fluoro-2-methylphenyl)phenol
Description
Properties
IUPAC Name |
2-chloro-4-(5-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(15)7-11(8)9-3-5-13(16)12(14)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXUPBHSXAWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685904 | |
| Record name | 3-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-87-2 | |
| Record name | 3-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5-fluoro-2-methylphenyl)phenol can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including halogenation and nucleophilic aromatic substitution reactions . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-fluoro-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound.
Common Reagents and Conditions
Oxidation: Common reagents include and .
Reduction: Reagents such as and are often used.
Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
2-Chloro-4-(5-fluoro-2-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action for 2-Chloro-4-(5-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution , where the phenol group acts as a nucleophile . This reaction mechanism is crucial for its role in various synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-(5-fluoro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research .
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